molecular formula C11H14ClNO2 B7988116 (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl

Cat. No.: B7988116
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-PPHPATTJSA-N
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Description

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aniline derivatives and ketoesters in the presence of a catalyst to form the quinoline ring structure. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar ring structure.

    Isoquinoline: A structural isomer with different biological properties.

    Tetrahydroquinoline: A reduced form with different reactivity.

Uniqueness

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl is unique due to its specific stereochemistry and functional groups, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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